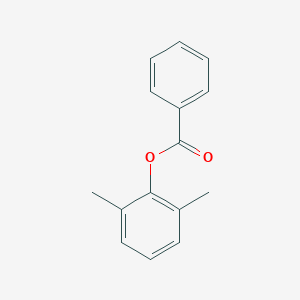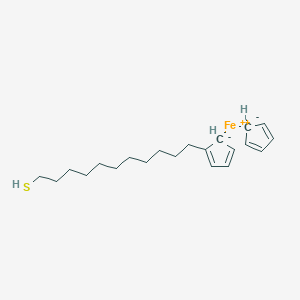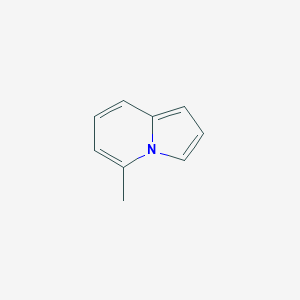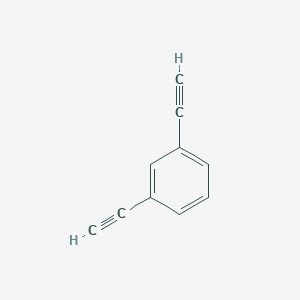
1-(4-Nitrophényl)pyrrolidine
Vue d'ensemble
Description
1-(4-Nitrophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 4-nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group on the phenyl ring imparts unique chemical properties, making it a valuable intermediate in synthetic organic chemistry.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties due to the presence of the nitro group.
Mécanisme D'action
Target of Action
The pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Mode of Action
The presence of the pyrrolidine ring in bioactive molecules often leads to target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been shown to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Modifications of the pyrrolidine structure have been made to optimize the pharmacokinetic profile of similar compounds .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The biological activity of similar compounds can be influenced by steric factors .
Analyse Biochimique
Biochemical Properties
It is known that pyrrolidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the specific structural features of 1-(4-Nitrophenyl)pyrrolidine, including its nitrophenyl group .
Cellular Effects
Other pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1-(4-Nitrophenyl)pyrrolidine are not well characterized. Other pyrrolidine derivatives have been shown to interact with various enzymes and cofactors, and to influence metabolic flux and metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and that it has specific effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(4-Nitrophenyl)pyrrolidine and its effects on activity or function are not well characterized. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)pyrrolidine is typically synthesized through the nitration of 1-(4-aminophenyl)pyrrolidine. The process involves dissolving 1-(4-aminophenyl)pyrrolidine in concentrated sulfuric acid, followed by the slow addition of dilute nitric acid to induce nitration . This reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: While specific industrial production methods for 1-(4-nitrophenyl)pyrrolidine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: Although less common, the pyrrolidine ring can undergo oxidation under strong oxidative conditions, leading to ring-opening or other oxidative transformations.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Comparaison Avec Des Composés Similaires
1-(4-Aminophenyl)pyrrolidine:
4-Nitroaniline: A simpler analog with a nitro group on an aniline ring, used in various chemical syntheses.
N-Phenylpyrrolidine: Lacks the nitro group, resulting in different chemical properties and applications.
Uniqueness: 1-(4-Nitrophenyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the nitro-substituted phenyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQSJUBRGIJRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326236 | |
| Record name | 1-(4-nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10220-22-1 | |
| Record name | 10220-22-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Nitrophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the notable optical properties of 1-(4-Nitrophenyl)pyrrolidine?
A1: Research suggests that 1-(4-Nitrophenyl)pyrrolidine exhibits promising non-linear optical (NLO) characteristics. Studies utilizing the Z-scan technique have demonstrated the compound's capacity for saturation absorption and self-defocusing. These properties are indicative of its potential in optical switching and limiting applications. Furthermore, the laser damage threshold of the crystal has been measured at 2.18 GW/cm-2. []
Q2: How is the crystal structure of 1-(4-Nitrophenyl)pyrrolidine organized?
A2: The molecular structure of 1-(4-Nitrophenyl)pyrrolidine reveals specific spatial arrangements. The pyrrolidine ring's average plane is found to be roughly orthogonal to the carboxamide group and nearly parallel to the benzene plane. [] This arrangement, stabilized by N—H⋯O hydrogen bonds forming layers parallel to the ac plane, offers insights into the compound's packing and potential interactions.
Q3: Has 1-(4-Nitrophenyl)pyrrolidine been utilized as a precursor for polymerization reactions?
A3: Yes, a chiral derivative of 1-(4-Nitrophenyl)pyrrolidine, specifically (S)-2-methacryloyloxymethyl-1-(4-nitrophenyl)pyrrolidine, has been synthesized and successfully polymerized. [] This suggests the potential for incorporating this compound into polymeric structures, opening avenues for creating materials with tailored properties.
Q4: Are there any studies on the growth and characterization of 1-(4-Nitrophenyl)pyrrolidine crystals?
A4: Yes, researchers have successfully grown single crystals of 1-(4-Nitrophenyl)pyrrolidine using the slow evaporation solution growth technique. [, ] These crystals have been further characterized, providing valuable data for understanding their structure-property relationships.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)




